

Eganelisib anti-tumor activity in PD-1 PD-L1 refractory patients

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Compound Focus: Eganelisib

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Anti-Tumor Activity in PD-1/PD-L1 Refractory Solid Tumors

The following table summarizes the efficacy of **eganelisib** in combination with nivolumab in specific PD-1/PD-L1 refractory patient populations from the MARIO-1 trial (NCT02637531) [1] [2].

| Tumor Type | Patient Population (Prior Lines of Therapy) | Number of Evaluable Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
|-----------------------------------------------|---------------------------------------------|------------------------------|-----------------------------|----------------------------|----------------------------------------|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | ≤ 2 prior lines | 10 | 20.0% | 40.0% | 23 weeks (95% CI, 9-49) |
| HNSCC | All patients | 20 | 10.0% | 45.0% | 17 weeks (95% CI, 9-24) |
| Melanoma | ≤ 2 prior lines (progressed on | 19 | 21.1% | 52.6% | 17 weeks (95% CI, 8-55) |

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|------------|---------------------------------------------|------------------------------|-----------------------------|----------------------------|----------------------------------------|
| | immediate prior CPI) | | | | |
| Melanoma | All patients | 39 | 10.3% | 35.9% | 9 weeks (95% CI, 8-16) |

Key Findings:

- **Activity in HNSCC:** In HNSCC patients with 2 or fewer prior lines of therapy, the combination achieved a 20% ORR, with two partial responses (PRs) and two patients achieving stable disease (SD) [1].
- **Activity in Melanoma:** The combination was notably effective in a subset of melanoma patients, with an ORR of 21.1% in those with 2 or fewer prior lines of therapy who had progressed on immediate prior checkpoint inhibitor treatment [1].
- **Overcoming Resistance:** The clinical activity in these patient populations is significant because all enrolled patients had previously been refractory to or relapsed following treatment with anti-PD-1/PD-L1 therapies [1] [2].

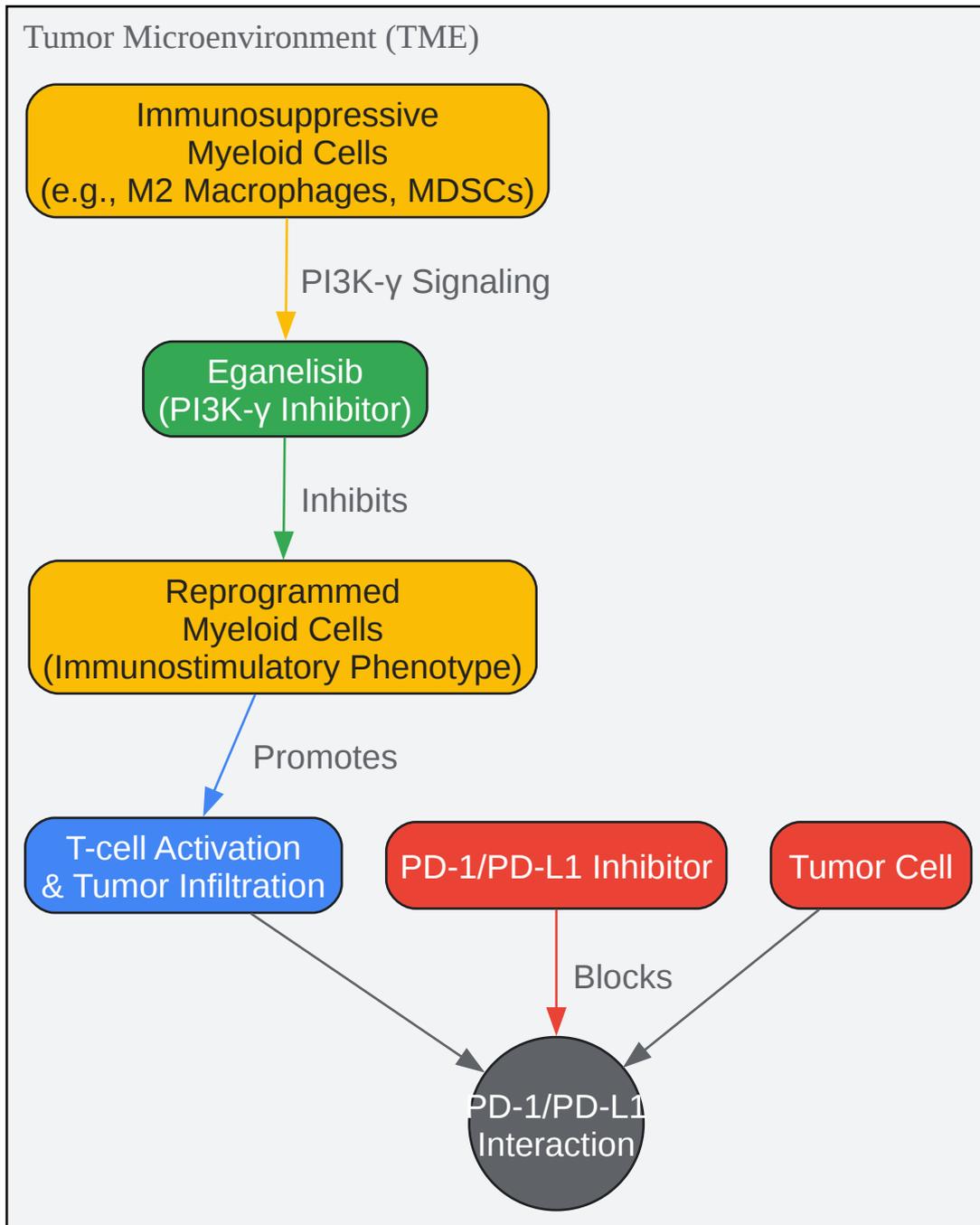
Detailed Experimental Protocols from Key Studies

The efficacy data is derived from the phase 1/1b first-in-human MARIO-1 trial (NCT02637531) [3] [1].

- **Study Design:** MARIO-1 included dose-escalation and dose-expansion cohorts. The data for refractory patients comes from the expansion parts of the study (Parts E-H), which were tumor-type specific [3].
- **Patient Population (HNSCC & Melanoma):** Patients had advanced solid tumors (HNSCC or melanoma) and had progressed on or after prior anti-PD-1/PD-L1 therapy. Many were heavily pre-treated, with some receiving 3 or more prior lines of therapy [1] [2].
- **Treatment Regimen:** In the expansion cohorts, patients received **eganelisib 40 mg orally once daily** in continuous 28-day cycles, combined with **nivolumab 240 mg intravenously every 2 weeks or 480 mg every 4 weeks** [3] [1].
- **Endpoints:** The primary endpoints for the trial were safety and tolerability. Key efficacy endpoints included ORR and DCR as assessed by RECIST 1.1, and PFS [3].

Mechanism of Action: Reprogramming the Tumor Microenvironment

Eganelisib is a first-in-class, oral, highly selective inhibitor of phosphoinositide-3-kinase gamma (PI3K- γ). Its anti-tumor activity in refractory patients is attributed to its unique mechanism of targeting the tumor microenvironment (TME) rather than the tumor cells directly [3] [4].



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The diagram above illustrates the proposed mechanism by which **eganelisib** overcomes resistance to PD-1/PD-L1 therapy [3] [4] [1]:

- **Targeting Myeloid Cells:** PI3K- γ is highly expressed in immunosuppressive myeloid cells (e.g., tumor-associated macrophages and myeloid-derived suppressor cells) within the TME. These cells suppress T-cell activity and contribute to resistance against checkpoint inhibitors [3].
- **Reprogramming the TME: Eganelisib** inhibits PI3K- γ , which acts as a "molecular switch." This inhibition reprograms these myeloid cells from an immunosuppressive (M2-like) state to an immunostimulatory (M1-like) phenotype [3] [4].
- **Restoring Anti-Tumor Immunity:** The reprogrammed TME supports the activation and infiltration of cytotoxic CD8+ T-cells. When combined with a PD-1/PD-L1 inhibitor (which blocks the deactivating signal on T-cells), this leads to restored anti-tumor immune activity, even in tumors previously refractory to checkpoint inhibition alone [3] [1].

Interpretation and Future Directions

The data demonstrates that targeting the myeloid compartment with **eganelisib** can re-sensitize certain tumors to PD-1/PD-L1 blockade.

- **Clinical Implications:** This combination strategy represents a promising approach for overcoming resistance to immunotherapy, a significant unmet need in oncology. The efficacy appears more pronounced in less heavily pre-treated patients [1].
- **Safety Profile:** The combination of **eganelisib** and nivolumab showed a manageable safety profile in these studies. The most common treatment-related adverse events included fatigue, pyrexia, and increased liver enzymes (AST/ALT), which were often reversible [3] [1].
- **Ongoing Research:** The mechanistic insights and early clinical efficacy have supported the further evaluation of **eganelisib** in other combinations, such as with atezolizumab (anti-PD-L1) and chemotherapy in frontline metastatic triple-negative breast cancer in the MARIO-3 trial (NCT03961698) [4].

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